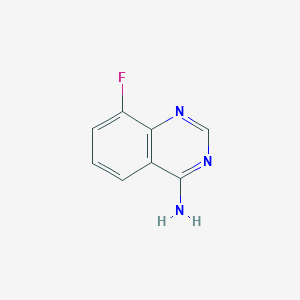

8-Fluoroquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. mdpi.com This is due to its prevalence in over 200 naturally occurring alkaloids and its ability to interact with a wide array of biological targets. nih.govomicsonline.org Consequently, quinazoline derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications. mdpi.comnih.govmdpi.com

The versatility of the quinazoline core allows for structural modifications at various positions, leading to a diverse range of pharmacological activities. mdpi.com These include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. mdpi.comnih.govmdpi.comekb.eg Several quinazoline-based drugs have received FDA approval, particularly for cancer therapy, underscoring the clinical significance of this scaffold. mdpi.com

Overview of Research Trajectories for Fluorinated Quinazoline Derivatives

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. google.com The small size and high electronegativity of the fluorine atom can alter a molecule's properties, such as membrane permeability and binding affinity to target proteins. google.com

Historical Context of Quinazoline-Based Drug Discovery

The history of quinazoline chemistry dates back to 1869 with the synthesis of the first derivative. nih.govnih.gov However, it was not until the mid-20th century that medicinal chemists began to show significant interest in this class of compounds, following the discovery of the antimalarial properties of the quinazolinone alkaloid, febrifugine. nih.govomicsonline.org This discovery catalyzed extensive research into the pharmacological potential of quinazolines, leading to the identification of their diverse biological activities. nih.gov The first quinazoline-based drug to be marketed was Methaqualone, introduced in 1951 for its sedative-hypnotic effects. omicsonline.org

Contemporary Research Focus on 8-Fluoroquinazolin-4-amine Analogues

Current research on this compound and its analogues is focused on exploring their potential in various therapeutic areas. The strategic placement of the fluorine atom at the 8-position is a key area of investigation, as it can influence the molecule's interaction with biological targets.

For instance, a series of 2,4-diaminoquinazolines, including an 8-fluoro derivative, were identified as potent dual Toll-like receptor (TLR) 7 and 8 agonists. acs.org Specifically, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol was highlighted as a potent analogue. acs.org In another study, researchers designed and synthesized novel quinazoline derivatives, with a focus on their anticancer activity. mdpi.com Their work included compounds with fluorine substitutions, and they found that the replacement of a fluorine atom with other halogens could impact the inhibitory activity against various cancer cell lines. mdpi.com

Furthermore, the design of selective inhibitors for protein kinases is a significant area of research. One study focused on developing selective Aurora A kinase inhibitors based on the quinazolin-4-amine (B77745) scaffold. researchgate.net Their research led to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent compound. researchgate.netnih.govmdpi.comnih.gov

The synthesis of various substituted this compound analogues continues to be an active area of research, with the goal of discovering new compounds with enhanced therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMPPUOIKJKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378808-30-0 | |

| Record name | 4-AMINO-8-FLUOROQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 8 Fluoroquinazolin 4 Amine and Its Analogues

General Synthetic Routes for Quinazoline (B50416) Core Structures

The construction of the fundamental quinazoline ring system is a well-established area of organic synthesis, with numerous methods available. These routes often begin with appropriately substituted aniline (B41778) precursors and build the pyrimidine (B1678525) portion of the bicyclic system.

Cyclization Approaches

Cyclization reactions are the cornerstone of quinazoline synthesis. A variety of starting materials and catalytic systems can be employed to construct the heterocyclic core.

One of the most common methods involves the condensation of anthranilic acid derivatives (or their corresponding amides and nitriles) with a one-carbon source. For instance, 2-aminobenzonitriles can react with carbon dioxide in the presence of ionic liquids to form quinazoline-2,4(1H,3H)-diones, which are versatile intermediates. clockss.org The reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation, also yields quinazolin-4(3H)-ones. google.com

Metal-catalyzed cyclizations offer efficient and often milder conditions. Catalysts based on copper, palladium, iron, and iridium have been successfully used. clockss.orggoogle.comcymitquimica.com For example, iron-catalyzed cyclization of 2-halobenzoic acids and amidines under microwave irradiation provides a rapid route to quinazolinones. google.com Similarly, iridium catalysts can facilitate the dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles to produce quinazolines with high atom economy. researchgate.net

Alternative precursors like isatoic anhydrides and isatins also serve as effective starting points. Isatoic anhydride (B1165640) reacts with amines in the presence of ethyl orthoformate to yield 3,4-dihydro-4-oxoquinazolines. rsc.org Isatins can be converted to quinazolin-4(3H)-ones through an oxidative cyclization with amidine hydrochlorides. google.com

Table 1: Selected Cyclization Methods for Quinazoline Core Synthesis

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Reference(s) |

| 2-Aminobenzonitriles | CO₂, Ionic Liquid | Quinazoline-2,4-dione | clockss.org |

| 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA | Quinazolin-4(3H)-one | google.com |

| 2-Halobenzoic acids, Amidines | Iron catalyst, Microwave | Quinazolinone | google.com |

| 2-Aminoaryl methanols, Amides | Iridium catalyst | Quinazoline | researchgate.net |

| Isatoic Anhydride, Amines | Ethyl orthoformate | 3,4-Dihydro-4-oxoquinazoline | rsc.org |

| Isatins, Amidine hydrochlorides | K₃PO₄, t-Butyl hydroperoxide | Quinazolin-4(3H)-one | google.com |

Halogenation Strategies

The introduction of halogen atoms onto the quinazoline ring is a critical step for further functionalization, particularly for creating precursors for nucleophilic substitution. Halogenation can be achieved on the aniline precursor before cyclization or on the pre-formed quinazoline core. smolecule.com

For derivatives like 8-fluoroquinazolin-4-amine, the fluorine is typically incorporated early, starting with a fluoro-substituted anthranilic acid or a related aniline. Subsequent halogenations, often chlorination, are performed to activate specific positions for substitution. The conversion of quinazoline-2,4-diones into di-chloro derivatives is a common strategy. This is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIEA). google.com This creates highly reactive 2,4-dichloroquinazoline (B46505) intermediates. smolecule.com The presence of multiple halogens allows for selective and sequential substitution reactions. smolecule.com

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of an amine group at the C4 position is most frequently achieved via a nucleophilic aromatic substitution (S-N-Ar) reaction. The quinazoline ring is susceptible to nucleophilic attack, especially at the C4 position when a good leaving group, such as a halogen, is present. rsc.orgmdpi.com

Starting from a 2,4-dichloroquinazoline derivative, the reaction with an amine nucleophile demonstrates significant regioselectivity. The C4 position is electronically more activated and sterically more accessible than the C2 position, leading to preferential substitution at C4. smolecule.com These reactions can be carried out with a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, to yield the corresponding 4-aminoquinazoline derivatives. smolecule.com The reaction conditions can vary, but often involve heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the generated HCl.

Targeted Synthesis of Substituted this compound Derivatives

Building upon the general principles, specific synthetic routes have been developed to access more complex and functionally diverse analogues of this compound.

Carboxylic Acid Functionalized Analogues (e.g., 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid)

The synthesis of 2-aryl-8-fluoroquinazoline-4-carboxylic acids has been reported as part of medicinal chemistry efforts. acs.orggoogle.com A representative synthesis for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid involves a multi-step sequence. google.com

The general procedure starts with a substituted aromatic amine, in this case, 2-amino-3-fluorobenzoic acid. This precursor undergoes a series of reactions to first build the quinazoline core and then introduce the desired substituents. A common approach involves the reaction of the amino acid with an appropriate acid chloride (e.g., 3-bromobenzoyl chloride) to form an amide intermediate. This intermediate is then cyclized to form a quinazolinone, which can be further modified. google.com To obtain the final carboxylic acid, a precursor such as a methyl ester or nitrile at the C4 position is hydrolyzed.

A specific reported synthesis involved designing new quinazoline derivatives based on structural modifications of known inhibitors to enhance selectivity. acs.org The synthesis of compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid ) was achieved, and it was identified as a potent and selective kinase inhibitor. acs.orggoogle.com

Table 2: Research Findings for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

| Finding | Details | Reference(s) |

| Synthesis | Designed and synthesized as part of a series of new quinazoline derivatives. | acs.orggoogle.com |

| Biological Activity | Identified as the most potent compound among tested derivatives against Aurora A kinase. | acs.orggoogle.com |

| Selectivity | A kinase panel assay demonstrated its selectivity profile. | acs.org |

| Mechanism | Cell cycle and apoptosis analysis showed it arrested the cell cycle at the G1 phase and induced apoptosis in MCF-7 cells. | acs.orggoogle.com |

| Binding Mode | Molecular docking studies explored its binding interactions within the kinase active site, highlighting the role of the carboxylic acid group. | acs.orggoogle.com |

Diaminoquinazoline Derivatives (e.g., (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol)

The synthesis of 2,4-diaminoquinazoline derivatives requires the introduction of amino groups at both the C2 and C4 positions. A stepwise nucleophilic substitution on a di-halo precursor is the most logical route.

The synthesis of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (referred to as compound 31 in some literature) would likely begin with an 8-fluoro-2,4-dichloroquinazoline intermediate. google.comsmolecule.com This precursor is synthesized from 8-fluoroquinazoline-2,4-dione, which itself can be prepared from 2-amino-3-fluorobenzonitrile. clockss.org

The synthesis proceeds via a sequential S-N-Ar reaction:

First Substitution (C4): The 2,4-dichloro-8-fluoroquinazoline (B1311214) is first reacted with the chiral amine, (S)-3-aminohexan-1-ol. Due to the higher reactivity of the C4 position, this substitution occurs selectively to yield (S)-3-((2-chloro-8-fluoroquinazolin-4-yl)amino)hexan-1-ol. smolecule.com

Second Substitution (C2): The remaining chlorine atom at the C2 position is then substituted by an amino group. This can be achieved by reacting the intermediate with ammonia (B1221849) or a protected form of ammonia, often at higher temperatures or under catalytic conditions (e.g., palladium-catalyzed coupling) to complete the synthesis.

This stepwise approach allows for the controlled introduction of different amine substituents at the C2 and C4 positions, enabling the creation of diverse diaminoquinazoline libraries. The resulting compound, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, has been identified as a potent TLR7/8 agonist, highlighting its potential as a vaccine adjuvant.

Pyrrolidine-Substituted Derivatives (e.g., 2-[1-(8-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N,N-dimethylethanamine)

The introduction of a pyrrolidine (B122466) ring to the quinazoline scaffold is a common strategy to enhance the three-dimensional character and modulate the physicochemical properties of the resulting molecule. researchgate.netambeed.com The synthesis of pyrrolidine-substituted quinazolines generally involves the nucleophilic aromatic substitution (SNAr) reaction. This typically occurs between a halogenated quinazoline intermediate, such as 4-chloro-8-fluoroquinazoline (B179695), and a suitable pyrrolidine-containing nucleophile.

The synthesis of a specific derivative like 2-[1-(8-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N,N-dimethylethanamine would follow this general pathway. The key steps involve:

Preparation of the Pyrrolidine Moiety: The synthesis of the required substituted pyrrolidine, (3-(2-(dimethylamino)ethyl)pyrrolidin-1-yl)amine or a related precursor, is the initial phase. General synthetic routes to create diversely functionalized pyrrolidines often utilize metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles. nih.gov

Activation of the Quinazoline Core: The 4-position of the 8-fluoroquinazoline (B71482) ring is activated for nucleophilic substitution. This is typically achieved by converting a precursor like 8-fluoroquinazolin-4(3H)-one into 4-chloro-8-fluoroquinazoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Coupling Reaction: The final step is the SNAr reaction where the pyrrolidine derivative is coupled with the 4-chloro-8-fluoroquinazoline intermediate. lshtm.ac.uk The reaction is typically carried out in a suitable solvent like n-butanol or acetonitrile, often in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl byproduct. lshtm.ac.uk

This modular approach allows for the synthesis of a diverse library of pyrrolidine-substituted quinazolines by varying the substitution on the pyrrolidine ring. mdpi.comnih.gov

Table 1: Key Intermediates and Reagents for Pyrrolidine Derivatization

| Compound/Reagent | Role in Synthesis |

| 8-Fluoroquinazolin-4(3H)-one | Precursor to the activated quinazoline core |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent to form 4-chloro-8-fluoroquinazoline |

| Substituted Pyrrolidine | Nucleophile for introduction of the pyrrolidine moiety |

| Diisopropylethylamine (DIEA) | Base to facilitate the coupling reaction |

Sulfonamide-Containing Quinazoline Derivatives

The incorporation of a sulfonamide group (-SO₂NH-) is a well-established strategy in medicinal chemistry to introduce a hydrogen-bond donor/acceptor unit and to modulate acidity and solubility. The synthesis of sulfonamide-containing quinazoline derivatives typically starts from an amino-functionalized quinazoline, such as this compound.

The most common method for preparing these derivatives is the reaction of the primary or secondary amine on the quinazoline ring with an appropriate sulfonyl chloride (R-SO₂Cl). ekb.eg

Reaction Scheme: this compound is reacted with an aryl or alkyl sulfonyl chloride in the presence of a base like pyridine. ekb.eg The base serves to catalyze the reaction and to scavenge the hydrochloric acid that is formed as a byproduct.

This reaction yields N-(8-fluoroquinazolin-4-yl)sulfonamide derivatives. The properties of the final compound can be fine-tuned by varying the 'R' group on the sulfonyl chloride. For instance, using benzenesulfonyl chloride would yield N-(8-fluoroquinazolin-4-yl)benzenesulfonamide, while using methanesulfonyl chloride would result in the corresponding methanesulfonamide. This straightforward and versatile reaction allows for the creation of a wide array of sulfonamide derivatives for further investigation. researchgate.netb-cdn.net

Other Functionalized Derivatives and Intermediates (e.g., 2,4-dichloro-8-fluoroquinazoline)

A highly versatile and crucial intermediate for the synthesis of functionalized 8-fluoroquinazoline derivatives is 2,4-dichloro-8-fluoroquinazoline . This intermediate allows for sequential and regioselective substitution at the C4 and C2 positions, providing access to a vast range of disubstituted quinazolines.

The synthesis of 2,4-dichloro-8-fluoroquinazoline is analogous to the preparation of other substituted dichloroquinazolines. clockss.org The typical synthetic route involves two main steps starting from 2-amino-3-fluorobenzoic acid:

Cyclization: The starting aminobenzoic acid is first cyclized to form the corresponding 8-fluoroquinazoline-2,4(1H,3H)-dione. This is often achieved by reacting the amino acid with a source of carbonyl groups, such as sodium cyanate (B1221674) in the presence of acetic acid, followed by base-induced cyclization. nih.govjst.go.jp

Chlorination: The resulting dione (B5365651) is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline and heated under reflux. nih.govchemicalbook.com This step converts both hydroxyl groups of the dione tautomer into chloro groups, yielding 2,4-dichloro-8-fluoroquinazoline with high efficiency. nih.govsmolecule.com

The reactivity of the two chlorine atoms in 2,4-dichloro-8-fluoroquinazoline differs significantly. The chlorine at the C4 position is substantially more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for selective functionalization. A nucleophile (e.g., an amine or an alcohol) will preferentially displace the C4-chloro group at lower temperatures. Subsequently, a second, different nucleophile can be introduced at the C2 position, often requiring more forcing reaction conditions (e.g., higher temperatures), to yield a 2,4-disubstituted-8-fluoroquinazoline. jst.go.jp This stepwise substitution is a cornerstone for building complex quinazoline-based molecules. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 8 Fluoroquinazolin 4 Amine Derivatives

Kinase Enzyme Inhibition Mechanisms

Derivatives of 8-fluoroquinazolin-4-amine have been the subject of significant research interest due to their potential as inhibitors of various protein kinases, which are crucial regulators of cell function. nih.gov The strategic incorporation of a fluorine atom at the 8-position of the quinazoline (B50416) scaffold has been shown to influence the binding affinity and selectivity of these compounds, making them promising candidates for targeted therapies. nih.gov

Aurora A kinase is a serine/threonine kinase that plays a vital role in cell cycle regulation, particularly during mitosis. nih.govtandfonline.com Its overexpression is common in many human cancers, making it an attractive target for anticancer drug development. researchgate.netekb.eg The selective inhibition of Aurora A over its highly homologous isoform, Aurora B, is a key objective, as Aurora B inhibition has been linked to side effects such as the formation of unstable polyploid cells. nih.govresearchgate.net Derivatives of this compound have been designed as selective inhibitors of Aurora A. nih.govresearchgate.net

The inhibitory activity of this compound derivatives is rooted in their specific interactions with the ATP-binding pocket of the Aurora A kinase. nih.gov Molecular docking studies have elucidated the binding modes of these compounds, revealing key interactions with amino acid residues in the active site. For instance, the quinazoline core can orient itself to interact with the hinge region of the kinase, a critical area for ATP binding. nih.govnih.gov

In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a derivative referred to as compound 6e), molecular docking showed significant binding within the main pocket of Aurora A. nih.govnih.gov The reference ligand for these studies, which also features a quinazoline scaffold, demonstrated that the pyrazole (B372694) ring occupies the hinge region and interacts with key amino acid residues Glu 211, Tyr 212, and Ala 213. nih.gov The design of derivatives like compound 6e aims to replicate or enhance these critical binding interactions to achieve potent and selective inhibition. nih.gov

The introduction of a fluorine atom at the 8-position of the quinazoline ring is a deliberate design choice intended to enhance binding to the kinase's hinge region. nih.gov Docking studies have revealed that the fluorine group has a notable impact on binding through additional interactions. nih.gov Due to its small size, which is comparable to a hydrogen atom, the fluorine atom avoids steric clashes in this crucial binding area. nih.gov This strategic substitution can therefore improve the compound's affinity and inhibitory potential without causing unfavorable steric hindrance. nih.gov

Derivatives of this compound typically function as ATP-competitive inhibitors. nih.govtandfonline.com This means they bind to the ATP-binding site on the kinase, preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding and thereby blocking the phosphorylation of downstream target proteins. nih.gov The design of these inhibitors often involves a planar heterocyclic system, like the quinazoline ring, which mimics the adenine (B156593) moiety of ATP and occupies the adenine-binding region. tandfonline.com

For certain derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the presence of a terminal carboxylic acid group has been identified as crucial for ATP-competitive binding. nih.gov It is suggested that this group provides an essential hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) environment, allowing for critical interactions with key amino acid residues in the active site. nih.gov The importance of this functional group is highlighted by the observation that its esterification leads to a significant drop in inhibitory activity. nih.gov

Table 1: In Vitro Aurora A Kinase Inhibition by 8-Fluoroquinazoline-4-carboxylic Acid Derivatives

This table presents the percentage of Aurora A kinase activity inhibited by various derivatives, demonstrating the impact of different substitutions on the quinazoline scaffold.

| Compound ID | Substitution | Aurora A Inhibition (%) |

| 6a | 8-H, Phenyl | 7.64 ± 1.19 |

| 6b | 8-H, 3-Bromophenyl | 28.48 ± 2.40 |

| 6c | 8-F, 3-Methylphenyl | 14.83 ± 0.14 |

| 6d | 8-F, Phenyl | 22.18 ± 1.86 |

| 6e | 8-F, 3-Bromophenyl | 51.78 ± 0.38 |

Data sourced from Elsherbeny et al., 2022. nih.gov

A critical aspect of developing kinase inhibitors is ensuring their selectivity for the intended target over other kinases to minimize off-target effects. researchgate.net Kinase panel screening is employed to assess the selectivity profile of lead compounds. nih.govresearchgate.net For instance, the most potent compound from one study, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e), was selected for a kinase panel assay against 14 different kinases to evaluate its selectivity. nih.govresearchgate.net

While specific panel data for compound 6e is not detailed in the provided sources, studies on structurally similar quinazoline derivatives provide insight into the selectivity profiles that can be achieved. One acetanilideaminopyrazole-substituted quinazoline derivative was found to be a potent inhibitor of Aurora B but also showed inhibitory activity against other kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Colony-Stimulating Factor 1 Receptor (CSF-1R), and c-KIT. researchgate.net Another compound with a similar scaffold displayed high selectivity for Aurora A with an IC₅₀ of 0.038 µM. researchgate.netresearchgate.net This demonstrates the potential for quinazoline-based compounds to be highly selective, although cross-reactivity with other kinases like PDGFR, CSF-1R, and c-KIT can occur and must be evaluated. researchgate.netresearchgate.net

Table 2: Example of Kinase Selectivity Profile for a Quinazoline-Based Inhibitor

This table shows the half-maximal inhibitory concentration (IC₅₀) values for a quinazoline derivative against a panel of kinases, illustrating the concept of selectivity profiling.

| Kinase Target | IC₅₀ (µM) |

| PDGFRα | 0.069 |

| PDGFRβ | 0.006 |

| CSF-1R | 0.036 |

| c-KIT | 0.009 |

Data for a structurally related acetanilideaminopyrazole-substituted quinazoline. Sourced from ResearchGate. researchgate.netresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target in cancer therapy. nih.govresearchgate.net Quinazoline-based compounds are a well-established class of EGFR inhibitors. nih.govmdpi.com The mechanism involves the quinazoline core binding to the hinge region within the ATP-binding site of the EGFR kinase domain. nih.gov

For quinazoline derivatives, the 4-anilino moiety is considered essential for affinity, as it extends into a hydrophobic pocket of the ATP-binding site, creating interactions not available to ATP itself. nih.gov The introduction of fluorine atoms can further enhance inhibitory activity. semanticscholar.org For example, a fluorine substituent on the 4-anilino moiety can increase affinity through hydrophobic interactions. nih.gov Docking studies have shown that fluorine can act as a hydrogen bond acceptor, playing an important role in the interaction with target protein residues and contributing to higher biological activity. semanticscholar.org Specifically, interactions between the quinazoline core's N-1 atom and the main amine chain of Met793 in the EGFR hinge region are crucial for binding. nih.gov Derivatives containing a 7-fluoroquinazoline (B90720) structure have been synthesized and shown to exhibit potent inhibitory activities against EGFR mutants. researchgate.net

ATP-Competitive Binding Modalities

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. researchgate.netfrontiersin.org Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. researchgate.netfrontiersin.orgmdpi.com

For instance, a series of new fluoroquinazolinone derivatives were synthesized and evaluated for their cytotoxic effects. One highly active compound, a fluoroquinazolinone derivative designated as 10d , demonstrated significant tubulin polymerization inhibitory activity with an IC₅₀ value of 9.25 µM, comparable to the reference compound colchicine (IC₅₀ = 7.35 µM). nih.gov Molecular docking studies suggested that this compound binds effectively within the colchicine binding site of tubulin, forming interactions with key amino acid residues such as βLys254, αSer178, and βMet259. nih.gov Another study on 2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone derivatives also identified a potent compound that inhibited tubulin polymerization with an IC₅₀ of 5.8 µM and induced G2/M arrest in cancer cell lines. researchgate.net These findings underscore the potential of the quinazoline scaffold as a basis for developing new anticancer agents that target microtubule dynamics.

Table 1: Tubulin Polymerization Inhibition by Quinazolinone Derivatives

| Compound | Target Cell Line(s) | Tubulin IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| Fluoroquinazolinone 10d | MCF-7, MDA-MBA-231 | 9.25 | Colchicine | 7.35 | nih.gov |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Human MCF7 breast carcinoma, Burkitt lymphoma CA46 | 5.8 | Colchicine | 3.2 | researchgate.net |

DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.govjpionline.org They are critical targets for anticancer drugs, which can be classified as intercalating agents that insert into the DNA, or non-intercalating agents that stabilize the transient enzyme-DNA complex, leading to double-strand breaks and cell death. biomedpharmajournal.orgscirp.org

Fluoroquinolones, a class of compounds structurally related to quinazolinamines, are known to target DNA gyrase and topoisomerase IV in bacteria and have also been investigated for their effects on human topoisomerase II. nih.govnih.gov Studies have shown that some fluoroquinolones can inhibit human topoisomerase II and enhance the apoptotic effects of other chemotherapeutic agents like etoposide. nih.gov The mechanism involves stabilizing the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands and induces irreversible DNA damage. biomedpharmajournal.org While direct studies on this compound derivatives as topoisomerase II inhibitors are less common, the established activity of related heterocyclic compounds suggests this as a plausible and valuable area for future investigation. scirp.org Human topoisomerase II exists in two isoforms, alpha and beta, with the alpha isoform being a particularly attractive target for anticancer drugs due to its high expression in actively dividing cells. jpionline.org

Exploration of Multi-Kinase Inhibition Strategies (e.g., Aurora A, PI3Kα, BRD4)

A modern approach in cancer therapy involves the development of inhibitors that can target multiple signaling pathways simultaneously, potentially leading to greater efficacy and overcoming resistance mechanisms. Aurora kinases, particularly Aurora A, are key regulators of mitosis, and their overexpression is common in many cancers, making them a prime therapeutic target. researchgate.netnih.govnih.gov

Research into quinazoline-based compounds has led to the discovery of molecules with multi-kinase inhibitory activity. For example, through structure-based drug design, a series of quinazolin-4-amine (B77745) derivatives were developed as selective Aurora A kinase inhibitors. researchgate.net One compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) , was identified as a potent and selective inhibitor of Aurora A. nih.gov In another study, optimization of a quinazolinone scaffold yielded a potent multi-targeted inhibitor, compound 9a , which markedly inhibited both Aurora A and PI3Kα kinase activities with IC₅₀ values of 10.19 nM and 13.12 nM, respectively. researchgate.net This compound also showed inhibitory activity against BRD4 and induced G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net The simultaneous inhibition of Aurora A, PI3Kα, and BRD4 represents a promising strategy for cancer treatment. researchgate.net

Table 2: Multi-Kinase Inhibition by Quinazoline Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Target Cancer Cells | Citation |

|---|---|---|---|---|

| Compound 9a | Aurora A | 10.19 | HCC827 (NSCLC) | researchgate.net |

| PI3Kα | 13.12 | researchgate.net | ||

| Compound 6e | Aurora A | Potent Inhibitor | MCF-7 (Breast) | nih.gov |

Toll-like Receptor (TLR) Modulation Mechanisms

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs). acs.orgiucr.org TLR7 and TLR8, located in endosomes, recognize single-stranded RNA from viruses, triggering a signaling cascade that leads to the production of interferons and pro-inflammatory cytokines, thereby activating both innate and adaptive immune responses. oup.comopenmicrobiologyjournal.com

Dual TLR7/8 Agonism

Certain this compound derivatives have been identified as potent dual agonists of TLR7 and TLR8. acs.org Agonism of both receptors can elicit a broad and robust immune response. TLR7 activation primarily leads to the production of type I interferons, while TLR8 activation in humans stimulates the production of pro-inflammatory cytokines like TNF-α and IL-12. oup.comfrontiersin.orgnih.gov A novel series of 2,4-diaminoquinazolines, including an 8-fluoro derivative, was identified as potent dual TLR7/8 agonists. acs.org One lead compound from this series, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol (compound 31) , demonstrated potent dual agonism and induced cytokine production consistent with TLR7/8 activation. acs.orgacs.org This dual activity is considered advantageous for applications such as vaccine adjuvants, where a strong Th1-polarized immune response is desirable. oup.comgoogle.com

Stereochemical Influence on TLR Selectivity

The three-dimensional structure of a molecule can have a profound impact on its biological activity. In the context of this compound derivatives, the stereochemistry of substituents has been shown to be a critical determinant of selectivity between TLR7 and TLR8. acs.org

In the development of 2,4-diaminoquinazoline modulators, it was discovered that the stereochemistry of an amino alcohol side chain dictates the receptor selectivity. acs.org Specifically, the (R)-isomer of a particular aminohexanol derivative resulted in selective TLR8 agonism. acs.orgacs.org In contrast, the corresponding (S)-isomer, compound 31 , acted as a potent dual TLR7/8 agonist. acs.orgacs.org This stark difference in activity based on a single chiral center highlights the highly specific nature of the ligand-binding pockets of TLR7 and TLR8 and provides a clear strategy for designing receptor-selective or dual-acting immunomodulators. acs.org

Table 3: Stereochemical Influence on TLR7/8 Agonism

| Compound Series | Stereochemistry | Receptor Activity | Citation |

|---|---|---|---|

| 2,4-Diaminoquinazoline amino alcohol derivatives | (R)-isomer | Selective TLR8 Agonist | acs.orgacs.org |

| (S)-isomer (e.g., Compound 31) | Dual TLR7/8 Agonist | acs.orgacs.org |

Mechanism of Innate Immune System Activation by TLR Agonists

The activation of the innate immune system by TLR7 and TLR8 agonists follows a well-defined signaling pathway. frontiersin.org Upon binding of an agonist like an this compound derivative to TLR7 or TLR8 within the endosome, the receptor undergoes a conformational change, leading to its dimerization. iucr.org

This dimerization initiates a downstream signaling cascade that is primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). oup.com MyD88 then recruits and activates IL-1R-associated kinases (IRAKs), such as IRAK4. oup.com This leads to the activation of TNF receptor-associated factors (TRAFs) and ultimately results in the activation of key transcription factors, including nuclear factor-κB (NF-κB) and interferon regulatory factors (IRFs). frontiersin.org The activation of NF-κB drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α, while IRF activation, particularly via TLR7, leads to the robust production of type I interferons (IFN-α/β). oup.comfrontiersin.org This cascade of events orchestrates a powerful innate immune response capable of combating viral infections and malignancies. openmicrobiologyjournal.comgoogle.com

Cellular Pathway Modulation

Derivatives of this compound have been shown to exert their biological effects through the modulation of critical cellular pathways, leading to the inhibition of cancer cell proliferation.

Cell Cycle Arrest Induction (e.g., G1 phase)

A prominent mechanism by which these compounds exhibit their anticancer potential is through the induction of cell cycle arrest, frequently observed at the G0/G1 phase. nih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from entering the DNA synthesis (S) phase, a critical step for cell division. mdpi.com

Several studies have elucidated the molecular events underlying this G1 arrest. One key mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/Cip1 and p27Kip1. nih.govd-nb.infobiomolther.org These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically CDK2 and CDK4, which are essential for the G1 to S phase transition. nih.govbiomolther.org The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), a crucial step for the cell to move past the G1 checkpoint. nih.gov For instance, some derivatives have been shown to inhibit the phosphorylation of pRb at specific sites like Ser780 and Ser807/811. nih.gov

Furthermore, the induction of p21 can be mediated through both p53-dependent and p53-independent pathways. mdpi.com In cells with functional p53, certain polyphenolic compounds have been shown to increase p53 expression, which in turn transcriptionally activates p21, leading to G1 arrest. mdpi.com In some cases, the cell cycle arrest is also associated with a decrease in the levels of cyclins, such as cyclin D1 and cyclin E1. d-nb.infobiomolther.org

A summary of the effects of certain compounds on cell cycle progression is presented in the table below.

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes | Reference(s) |

| Fucoxanthin | WiDr, HCT116 | G0/G1 arrest | Upregulation of p21WAF1/Cip1, inhibition of pRb phosphorylation | nih.gov |

| Thiazolides (RM4819, NTZ) | Caco-2, LS174T, HCT116 | G1 arrest | Increased p27 levels, decreased cyclin E1 and B1 | d-nb.info |

| Polyphenol 9 (MPBC) | HCT116 | G1 arrest | p53-mediated upregulation of p21 | mdpi.com |

| Panduratin A (PA) | MCF-7 | G0/G1 arrest | Upregulation of p21WAF1/Cip1 and p27Kip1, downregulation of CDK4 and cyclin D1 | biomolther.org |

| Compound 6e | MCF-7 | G1 arrest | Arrest at G1 phase | nih.govresearchgate.net |

| Quinazoline derivative 8 | A549 | G1 arrest | Arrest at G1 phase | mdpi.com |

Apoptosis Induction Mechanisms

In addition to cell cycle arrest, this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. researchgate.netresearchgate.net This process is often mediated by the activation of a cascade of enzymes known as caspases. medsci.org

The induction of apoptosis can proceed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that these quinazoline derivatives can activate both. Activation of the intrinsic pathway is often characterized by the involvement of caspase-9, while the extrinsic pathway is initiated by the activation of caspase-8. medsci.org Both of these initiator caspases can then activate the executioner caspase, caspase-3, which is responsible for cleaving various cellular proteins and dismantling the cell. medsci.org

For example, some quinazolinone-chalcone hybrids have been shown to induce apoptosis through the cleavage of caspase-3 and poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net The activation of caspases 7, 8, and 9 has also been observed following treatment with certain compounds, indicating a broad engagement of the apoptotic machinery. biomolther.org Furthermore, DAPI staining experiments have visually confirmed the induction of apoptosis in a concentration-dependent manner for some derivatives. researchgate.net

Multidrug Resistance (MDR) Reversion Mechanisms via ABC Transporter Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. mdpi.com This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, thereby reducing their intracellular concentration and efficacy. mdpi.com Certain this compound derivatives have shown promise in overcoming MDR by modulating the activity of these transporters.

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized ABC transporter that plays a major role in MDR in various cancers, including hematological malignancies. mdpi.com Quinazoline derivatives can reverse P-gp-mediated MDR through direct interaction with the transporter. nih.gov

The mechanism of P-gp modulation can involve several strategies. Some derivatives act as competitive or non-competitive inhibitors of P-gp, blocking the binding of anticancer drugs to the transporter. scielo.br This inhibition can restore the intracellular accumulation of chemotherapeutic agents. nih.gov For instance, some tyrosine kinase inhibitors with a 4-anilinoquinazoline (B1210976) structure have been shown to directly interact with and inhibit P-gp function. scielo.br Other novel compounds have been developed that are potent P-gp inhibitors, effectively reversing resistance to drugs like paclitaxel, doxorubicin, and vincristine (B1662923) at nanomolar concentrations. nih.gov

The table below summarizes the P-gp modulatory effects of selected compounds.

| Compound/Derivative | Mechanism of Action | Effect on MDR | Reference(s) |

| 4-Anilinoquinazoline TKIs | Direct interaction and inhibition of P-gp function | Reversal of P-gp mediated efflux | scielo.br |

| XR9051 | Potent inhibitor of cytotoxic drug binding to P-gp | Reverses resistance to doxorubicin, etoposide, and vincristine | nih.gov |

| Epicatechin EC31 | Inhibits P-gp-mediated drug efflux | Reverses paclitaxel, doxorubicin, and vincristine resistance | nih.gov |

MRP1 and BCRP Transporter Interactions

Besides P-gp, other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP) are also implicated in MDR. nih.gov BCRP, also known as ABCG2, is a half-transporter that plays a significant role in the disposition of many drugs and can contribute to resistance against chemotherapeutics like topotecan, methotrexate, and mitoxantrone. nih.govmdpi.com

Similar to P-gp, BCRP has a broad substrate specificity that overlaps with other transporters. nih.gov Some compounds, including certain tyrosine kinase inhibitors, have been found to inhibit BCRP activity. amegroups.org For example, antifungal agents like ketoconazole (B1673606) and itraconazole (B105839) have been shown to effectively inhibit BCRP-mediated efflux. nih.gov While the direct interaction of this compound derivatives with MRP1 is less documented in the provided search results, the general principle of ABC transporter modulation suggests potential interactions. The development of inhibitors that can target multiple transporters like P-gp, MRP1, and BCRP is an active area of research. amegroups.org

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, quinazoline derivatives have also been investigated for their antimicrobial activities. researchgate.net The unique chemical structure of these compounds may confer activity against a range of bacteria and fungi. smolecule.com

The mechanisms of antimicrobial action are diverse and can involve targeting essential cellular processes in microorganisms. mdpi.com While the specific mechanisms for this compound derivatives are not extensively detailed in the provided search results, general mechanisms for related compounds include:

Inhibition of Cell Wall Synthesis: Some antimicrobial agents disrupt the integrity of the bacterial or fungal cell wall.

Disruption of Cell Membranes: Certain compounds can permeabilize the cell membrane, leading to leakage of cellular contents and cell death.

Inhibition of Nucleic Acid or Protein Synthesis: Targeting DNA replication, transcription, or translation are common antimicrobial strategies.

For instance, a series of 1,3,4-oxa(thia)diazole derivatives containing a 6-fluoroquinazoline (B579947) moiety demonstrated notable antifungal activity against pathogens like Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. researchgate.net Some of these compounds also exhibited inhibitory effects against bacteria such as Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. researchgate.net The development of these derivatives is often based on splicing bioactive substructures to create novel compounds with enhanced antimicrobial efficacy. researchgate.net

Antibacterial Mechanisms

Derivatives of fluoroquinazolines have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanisms underlying this activity are often multifaceted, involving the inhibition of essential bacterial enzymes and disruption of cellular processes.

One of the primary mechanisms of action for antibacterial quinazoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the derivatives can effectively halt bacterial proliferation. This mechanism is particularly significant in overcoming resistance to existing antibiotic classes like fluoroquinolones. nih.gov

Furthermore, molecular docking studies on some fluoroquinazolinone derivatives have suggested a strong binding affinity to other key bacterial enzymes such as tetrahydrofolate dehydrogenase and biotin (B1667282) carboxylase. nih.gov Tetrahydrofolate dehydrogenase is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria. Biotin carboxylase is a key component of acetyl-CoA carboxylase, an enzyme vital for fatty acid synthesis, which is necessary for building bacterial cell membranes. Inhibition of these enzymes disrupts fundamental metabolic pathways, leading to bacterial cell death.

Some derivatives have also been observed to exhibit anti-biofilm activity. For instance, certain substituted fluoroquinazolinones have shown significant efficacy in disrupting biofilms formed by S. aureus and M. luteus. nih.gov Biofilms are structured communities of bacteria that are notoriously difficult to eradicate, and compounds that can disrupt them are of great interest.

The antibacterial efficacy of these derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Substituted Fluoroquinazolinone (10b) | Gram-positive & Gram-negative | Significant | Significant | nih.gov |

| Substituted Fluoroquinazolinone (10c) | Gram-positive | Good | Good | nih.gov |

| Substituted Fluoroquinazolinone (10d) | Gram-positive & Gram-negative | Significant | Significant | nih.gov |

| 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Escherichia coli ATCC 25922 | 1-2 | 1-2 | rsc.org |

| 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Pseudomonas aeruginosa ATCC 27853 | 1-2 | 1-2 | rsc.org |

| Mono- and di-brominated aminoquinones | Escherichia coli | 2-4 | 2-4 | rsc.org |

Antifungal Mechanisms

Fluoroquinazoline derivatives have also been investigated for their antifungal properties, demonstrating activity against a range of fungal pathogens, including those of agricultural importance. sioc-journal.cnresearchgate.netresearchgate.net

One of the elucidated antifungal mechanisms involves the disruption of the fungal cell membrane and cell wall integrity. A study on a 6-fluoro-4-alkylthioquinazoline derivative, compound 3g, against Fusarium oxysporum revealed that the compound increased the permeability of the cell membrane. researchgate.net This leads to leakage of intracellular components and ultimately cell death. The same study also noted that treatment with the compound resulted in a decline in the mycelial reducing sugar and D-GlcNAc content, as well as a decrease in chitinase (B1577495) activity. researchgate.net Chitin is a crucial component of the fungal cell wall, and its reduced synthesis and integrity compromise the structural stability of the fungus.

Additionally, some fluoroquinazoline derivatives have shown potent inhibitory effects on the growth of various plant pathogenic fungi. For example, derivatives containing a 1,3,4-oxa(thia)diazole moiety have exhibited significant inhibition against Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. sioc-journal.cnresearchgate.net The specific molecular targets for these compounds are still under investigation but are presumed to involve key fungal enzymes or structural components.

The antifungal activity of these derivatives is often presented as a percentage of inhibition at a specific concentration or as an EC50 value, which is the concentration that causes a 50% reduction in fungal growth.

| Derivative Type | Fungal Strain | Inhibition/EC50 | Reference |

| 6-fluoro-4-alkylthioquinazoline (3a, 3g, 3h) | Various fungi | EC50: 8.3-64.2 µg/mL | researchgate.net |

| 1,3,4-oxa(thia)diazole derivative (6b, 6d, 6t, 6v, 6x) | Gibberella zeae | 55-63% inhibition at 50 µg/mL | sioc-journal.cnresearchgate.net |

| 1,3,4-oxa(thia)diazole derivative (6v, 8v) | Cytospora mandshurica | 64-71% inhibition at 50 µg/mL | sioc-journal.cnresearchgate.net |

| 1,3,4-oxa(thia)diazole derivative (6v) | Colletotrichum gloeosporioides | 72% inhibition at 50 µg/mL | sioc-journal.cnresearchgate.net |

| Imidazole[1,2-c]quinazoline derivative (8c) | Candida albicans | MIC: 25 µg/mL | ijpsnonline.com |

| Imidazole[1,2-c]quinazoline derivative (8c) | Aspergillus niger | MIC: 75 µg/mL | ijpsnonline.com |

| Imidazole[1,2-c]quinazoline derivative (8e) | Candida albicans & Aspergillus niger | MIC: 50 µg/mL | ijpsnonline.com |

Computational and Theoretical Chemistry Studies Applied to 8 Fluoroquinazolin 4 Amine

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tandfonline.com This method is instrumental in structure-based drug design for predicting binding modes and affinities. For derivatives of 8-fluoroquinazolin-4-amine, docking studies have been crucial in elucidating their interactions with various biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. researchgate.netmdpi.comnih.gov

Molecular docking simulations predict how this compound and its analogs fit within the active site of a target protein. For instance, in studies involving EGFR inhibitors, the quinazoline (B50416) core typically anchors the molecule within the ATP-binding pocket. jst.go.jp The 4-amino group often forms crucial hydrogen bonds, while the rest of the molecule orients itself to make favorable contacts with the surrounding residues.

In a study on Aurora A kinase inhibitors, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was docked into the enzyme's active site (PDB ID: 3P9J). mdpi.comnih.gov The simulation predicted that the quinazoline ring system fits into the active site, positioning the substituents for optimal interactions. mdpi.com The docking pose showed that the molecule binds significantly within the main pocket, which is essential for its inhibitory activity. researchgate.netnih.govnih.gov Similarly, docking of other fluoroquinazolinone derivatives into the EGFR binding site revealed that the quinazolinone skeleton inserts into the active cavity, allowing for stable interactions with key amino acids. jst.go.jp

Table 1: Predicted Binding Affinities of Fluoroquinazoline Derivatives in Docking Studies This table is interactive. Click on the headers to sort the data.

| Compound Class/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Fluoroquinazolinone derivative (6d) | EGFR | -32.5712 | jst.go.jp |

| Fluoroquinazolinone derivative (10e) | EGFR | Not specified | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase (3P9J) | Higher than reference | mdpi.com |

| 4-anilinoquinazoline (B1210976) derivatives | EGFR/HER2 | -7.47 (for reference AQ4) | semanticscholar.org |

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For quinazoline-based inhibitors of EGFR, interactions with the following residues in the ATP-binding pocket are often observed:

Hydrogen Bonds: The N1 atom of the quinazoline ring and the 4-amino group frequently act as hydrogen bond acceptors and donors, respectively. A key interaction is often a hydrogen bond to the backbone nitrogen of Met793 in the hinge region. Other residues like Lys745 , Asp800 , and Thr790 can also form important hydrogen bonds. jst.go.jptandfonline.com

Hydrophobic Interactions: The quinazoline ring itself and other aromatic substituents engage in hydrophobic interactions with residues such as Leu718 , Val726 , Ala743 , Leu792 , and Leu844 . tandfonline.comfrontiersin.org

In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid docked into Aurora A kinase, the simulation highlighted potential binding interactions with key amino acid residues, although the specific residues were not detailed in the provided text. nih.govnih.gov For other quinazolinone derivatives targeting EGFR, hydrogen bonds have been predicted with Gly719 and Lys745 , which are vital for stabilizing the binding mode. jst.go.jp

Table 2: Key Amino Acid Interactions for Quinazoline Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| AZD9291 derivatives | EGFR | ASP800, PRO794, MET793, CYS797 | Hydrogen Bond | tandfonline.com |

| AZD9291 derivatives | EGFR | LEU799, ARG841, PHE723, LEU718, CYS797 | Hydrophobic | tandfonline.com |

| Fluoroquinazolinone (6d) | EGFR | Gly719, Lys745, Gly796 | Hydrogen Bond | jst.go.jp |

| Quinazolinone amides (6b) | PqsR | GLN194, LEU207, THR265, SER196, PHE221 | Not specified | nih.gov |

| 4-anilinoquinazoline (AQ4) | EGFR | Cys773 | Pi-H bond | semanticscholar.org |

The reliability of molecular docking results is a critical concern. A common method for validating a docking protocol is to perform "redocking." tandfonline.com This involves taking a protein for which a crystal structure with a bound ligand is available, removing the ligand, and then docking it back into the binding site. mdpi.complos.org If the docking protocol can accurately reproduce the experimentally observed binding pose (typically measured by a low Root Mean Square Deviation, or RMSD, between the docked and crystal poses), it is considered validated. mdpi.com An RMSD value below 2.0 Å is generally accepted as reliable. mdpi.com

For example, in studies on EGFR inhibitors, docking protocols were validated by redocking known inhibitors like erlotinib (B232) or WZ4002 into their respective crystal structures (e.g., PDB IDs 1M17, 3IKA). tandfonline.commdpi.complos.org The ability to reproduce the crystallographic pose with a low RMSD (e.g., 0.048 Å to 0.178 Å in one study) confirms that the chosen docking parameters are suitable for screening new compounds. tandfonline.commdpi.com This validation step is crucial before using the protocol to screen novel compounds like this compound derivatives. nih.gov

Identification of Key Amino Acid Residue Interactions

In Silico Biological Evaluation Methodologies

Beyond predicting binding, computational methods are used to evaluate the broader biological and pharmacokinetic profile of compounds. These in silico methodologies, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), predict a molecule's drug-like properties. researchgate.netjapsonline.comijper.org

For quinazoline derivatives, various online tools and software like SwissADME, PreADMET, and Lazar are employed to predict properties such as oral bioavailability, adherence to Lipinski's Rule of Five, and potential toxicity. researchgate.netjapsonline.com Studies on various quinazoline derivatives have shown that these compounds often possess promising drug-like properties, with predictions indicating good oral absorption and favorable metabolic profiles. researchgate.netdergipark.org.tr For instance, in silico ADMET predictions for a set of quinazoline derivatives targeting EGFR suggested they have the potential to be developed as oral drugs with a low risk of toxicity. researchgate.net Similarly, pyrazolylaminoquinazoline derivatives were evaluated for toxicity endpoints like carcinogenicity and mutagenicity using multiple prediction applications. japsonline.com These computational evaluations are performed before more resource-intensive in vitro and in vivo testing to prioritize the most promising candidates. japsonline.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides deep insights into molecular geometry, reaction energies, and electronic properties, which can be used to validate and understand experimental findings. researchgate.netmdpi.com

DFT has been instrumental in validating the mechanisms of chemical reactions used to synthesize quinazoline derivatives. For example, DFT calculations have been used to study the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline (B46505) precursors. mdpi.com These studies revealed that the carbon at the 4-position is more susceptible to nucleophilic attack than the 2-position, which aligns with experimental results showing that 4-aminoquinazolines are the major product. mdpi.com

DFT has also been employed to explore the reaction mechanism of the cyclocondensation reaction between an anthranilate derivative and formamide (B127407) to form the quinazoline ring. researchgate.net By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism and the major product, which can then be compared to experimental outcomes. researchgate.net Furthermore, DFT can be used to study the stability of different tautomeric forms of quinazolinone derivatives, providing a theoretical basis for their observed structures. tubitak.gov.tr

Theoretical Analysis of Chemical Reactions and Intermediates

The theoretical analysis of chemical reactions provides a framework for understanding and predicting the outcomes of synthetic pathways, including the formation of intermediates and final products. Quantum chemistry-aided retrosynthetic analysis (QCaRA) is a powerful method that can generate a network of elementary steps for a given chemical reaction. chemrxiv.org This approach traces reaction paths from the target product back to potential reactants while solving kinetic equations, allowing for the prediction of theoretical yields for hundreds of reactions. chemrxiv.org

This methodology can identify not only well-established reaction pathways but also previously unexplored ones, complete with their predicted yields which may range from high to near-zero. chemrxiv.org For the synthesis of complex quinazoline derivatives, such theoretical databases are invaluable. They can complement existing experimental data and provide crucial information on reactivities that are difficult or hazardous to explore in a laboratory setting. chemrxiv.org

For instance, the synthesis of substituted quinazolin-4-ones, a related scaffold, has been achieved from 2-amino-3-fluorobenzoic acid and formamide, yielding the desired product in good measure. mdpi.com Theoretical studies can model such condensation reactions, elucidating the transition states and intermediates involved, thereby helping to optimize reaction conditions for improved yields and purity.

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as an this compound derivative, and its protein target. nih.gov These simulations model the movements of atoms over time, providing insights into the stability of the protein-ligand complex, conformational changes, and the specific interactions that govern binding. nih.govmdpi.com

The process typically starts with a static 3D structure of the protein, often obtained from the Protein Data Bank (PDB), and a docked ligand. mdpi.com MD simulations then allow researchers to observe how these complexes behave in a simulated physiological environment. Key parameters monitored during simulations include the root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the root-mean-square fluctuation (RMSF) of individual residues. Stable RMSD values over the simulation time suggest a stable protein-ligand complex. mdpi.comnih.gov

For example, MD simulations have been used to validate the binding of inhibitors to their target kinases. In such studies, the stability of hydrogen bonds between the inhibitor and key amino acid residues like Arg97 and Gln167 was shown to be crucial for inhibitory activity. mdpi.com High-throughput MD simulations can be employed to refine results from virtual screening by assessing the binding stability of many compounds, effectively distinguishing true binders from decoys. nih.gov This approach has proven robust across various protein classes, including kinases and proteases. nih.gov

| MD Simulation Application | Purpose | Key Insights |

| Complex Stability | To evaluate if the ligand remains bound to the protein's active site over time. mdpi.comnih.gov | Stable RMSD values indicate a stable complex; decoy ligands often detach or show high RMSD. nih.gov |

| Interaction Analysis | To identify and analyze the persistence of key interactions (e.g., hydrogen bonds). mdpi.com | Highlights critical residues and interactions responsible for binding affinity and selectivity. mdpi.com |

| Conformational Changes | To observe how the protein and ligand adapt to each other upon binding. nih.gov | Provides understanding of induced-fit mechanisms and the dynamic nature of binding. |

| Binding Free Energy | To calculate the relative binding affinities of different ligands. | Aids in ranking compounds and prioritizing them for synthesis and experimental testing. |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. researchgate.net For the quinazoline scaffold, SAR studies have been extensive, revealing key structural features that influence potency and selectivity.

The introduction of various substituents onto the quinazoline core can significantly modify its interaction with biological targets. The fluorine atom at the 8-position of this compound is an important modification. Halogen substitutions, particularly fluorine, can enhance biological activity by improving metabolic stability or by forming specific interactions, such as halogen bonds, with the target protein. researchgate.netmdpi.com

In the development of Aurora A kinase inhibitors, derivatives of a related scaffold, 2-phenyl-8-fluoroquinazoline-4-carboxylic acid, were synthesized and evaluated. mdpi.com SAR studies revealed that halogen substitutions on the terminal phenyl ring led to higher activity. mdpi.com Specifically, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was identified as the most potent derivative among those tested. researchgate.netmdpi.com Similarly, in the context of EGFR inhibitors, SAR studies on 4-anilinoquinazoline derivatives indicated that methoxy (B1213986) substitutions significantly impacted activity. researchgate.net

These studies often involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then testing their biological activity. nih.gov The resulting data helps build a model that guides the design of more potent and selective compounds.

| Compound/Series | Target/Activity | Key SAR Findings | Citation |

| 2-Phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives | Aurora A Kinase Inhibition | Halogen substitution on the terminal phenyl ring enhanced activity. The 8-fluoro group contributed positively to inhibitory effect. | mdpi.com |

| 4-Anilinoquinazoline derivatives | Antitumor Activity (EGFR inhibition) | Methoxy substitutions on the anilino ring had a significant impact on activity. | researchgate.net |

| 8-Hydroxyquinoline derivatives | Multidrug-Resistant Cancer | The substitution pattern can be fine-tuned to modulate biological activity. Aromatic amide substitution at position 2 increased lipophilicity and antiviral activity. | nih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical, as poor pharmacokinetics are a major cause of failure in clinical trials. schrodinger.com Computational tools can predict these properties early in the drug discovery process, allowing for the selection and optimization of compounds with more favorable profiles.

Software like QikProp and SwissADME are widely used to calculate a range of pharmaceutically relevant properties from a molecule's 3D structure. schrodinger.comhumanjournals.com These predictions help filter out compounds that are likely to have issues such as poor oral absorption, low bioavailability, or rapid metabolism.

Key predicted properties include:

Water Solubility (log S): Affects absorption and formulation. SwissADME uses models like ESOL to predict solubility on a logarithmic scale. humanjournals.com

Lipophilicity (log P): Influences permeability, solubility, and metabolic stability. A balanced log P is often desired. biotechnologia-journal.org

Blood-Brain Barrier (log BB) Permeability: Predicts the ability of a compound to enter the central nervous system. schrodinger.com

Cell Permeability (Caco-2, MDCK): Models absorption across the intestinal wall. schrodinger.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. SwissADME uses SVM models to predict inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4). humanjournals.com

Drug-likeness: Evaluates if a compound's physicochemical properties fall within the range typical of known oral drugs (e.g., Lipinski's Rule of Five).

For example, a study on PI3Kδ inhibitors, which included a fluoroquinazoline moiety, showed that the lead compound had favorable pharmacokinetic properties for inhaled delivery and no apparent inhibitory effect on most CYP isoforms. nih.gov Such in silico assessments are crucial for prioritizing candidates for further development. researchgate.net

| ADME Property | Importance in Drug Discovery | Typical Prediction Method |

| Water Solubility | Crucial for absorption and formulation. | ESOL model, topological methods. humanjournals.com |

| Lipophilicity (log P) | Affects permeability, metabolism, and toxicity. | Atom-based or fragment-based calculations. |

| GI Absorption | Predicts oral bioavailability. | Based on physicochemical properties and permeability models. |

| CYP Inhibition | Predicts risk of drug-drug interactions. | Support Vector Machine (SVM) or other machine learning models. humanjournals.com |

| Drug-Likeness | Filters for compounds with properties similar to successful drugs. | Rule-based filters (e.g., Lipinski's, Veber's). |

Virtual Screening Approaches for Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. chem-space.comnih.gov It is a cost-effective method to narrow down millions of potential candidates to a manageable number for experimental testing. chem-space.com There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. chem-space.com Molecular docking programs are used to fit ligands into the protein's binding site and score their potential binding affinity. chem-space.comnottingham.ac.uk This allows for the ranking of compounds based on how well they are predicted to interact with the target. nottingham.ac.uk The accuracy of these scoring functions remains a challenge, but the method is powerful for generating new ideas for potential binders. nottingham.ac.uk To improve accuracy, multi-stage screening protocols can be used, which may involve flexible docking or re-scoring with different programs. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but active ligands have been identified. chem-space.com It involves searching for molecules in a database that have similar properties (e.g., shape, pharmacophore features) to the known active compounds. chem-space.com

Virtual screening campaigns have successfully identified novel inhibitors for various targets. For instance, a VS campaign to find non-covalent inhibitors for the SARS-CoV-2 main protease used multiple docking programs to screen a large compound pool, providing starting points for medicinal chemistry programs. nih.gov For a target like a kinase that might bind this compound, a virtual library of millions of compounds could be screened to discover new derivatives with potentially higher affinity or better selectivity. sygnaturediscovery.com

Research Applications and Future Perspectives of 8 Fluoroquinazolin 4 Amine Research

Rational Drug Design Strategies

Rational drug design utilizes the three-dimensional structure of biological targets to develop small molecules with high specificity and affinity. mdpi.commdpi.com This approach is central to the development of agents derived from the 8-fluoroquinazolin-4-amine scaffold, where understanding molecular interactions guides the synthesis of compounds with desired therapeutic properties. nih.gov

Structure-based drug design (SBDD) is a methodical approach that relies on the high-resolution structural data of biological targets, such as proteins or enzymes, to design and optimize therapeutic agents. drugdiscoverynews.comnih.gov The primary goal is to create molecules that fit precisely into the target's binding site, maximizing binding affinity and selectivity. drugdiscoverynews.com The process involves identifying a target, determining its 3D structure through methods like X-ray crystallography or computational modeling, and then using computational techniques like molecular docking to predict how potential drug candidates will interact with the binding site. nih.govgardp.org

In the context of this compound derivatives, SBDD principles are applied to exploit the unique properties of the scaffold. For instance, in the design of Aurora A kinase inhibitors, the fluorine atom at the 8-position of the quinazoline (B50416) ring was introduced to explore potential additional binding interactions with key amino acid residues in the enzyme's active site without causing steric hindrance. nih.gov Molecular docking studies revealed that this fluorine group has a significant impact on binding to the hinge region of the kinase. nih.gov This rational inclusion of the fluorine atom, guided by structural understanding, is a key principle of SBDD aimed at enhancing the potency and selectivity of the designed inhibitor. nih.gov

Lead optimization is an iterative process in drug discovery where a "lead compound" with initial promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. tandfonline.com This involves making specific structural changes and evaluating their impact on biological activity, a process known as establishing a structure-activity relationship (SAR). ku.dk

The this compound core has been a fruitful subject for lead optimization. In the development of selective Aurora A kinase inhibitors, researchers started with a quinazoline scaffold and performed structural modifications to enhance selectivity over the highly homologous Aurora B kinase. researchgate.net One successful strategy involved introducing a fluorine atom at the 8-position of the quinazoline ring and a bromine atom onto a terminal phenyl ring. nih.gov This modification led to compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which exhibited the most potent inhibitory activity among the tested derivatives. nih.gov The SAR studies revealed that halogen substitutions on both the quinazoline core and the terminal phenyl ring were crucial for enhanced activity. nih.gov

Similarly, in the development of p21-activated kinase 4 (PAK4) inhibitors, structural modifications to a 4-aminoquinazoline-2-carboxamide scaffold were guided by targeting the DFG motif of the kinase, leading to compounds with significantly improved potency and selectivity. acs.org These examples demonstrate how targeted structural modifications of the quinazoline framework are a powerful strategy for optimizing biological activity. nih.govacs.org

Structure-Based Drug Design Principles

Development of Targeted Inhibitors for Disease Pathways

Targeted therapy is a cornerstone of modern oncology, focusing on inhibiting specific molecules involved in cancer cell growth and proliferation. researchgate.net The quinazoline scaffold is a well-established pharmacophore for designing targeted inhibitors, particularly against protein kinases, which are frequently dysregulated in cancer. mdpi.com Derivatives of this compound have been successfully developed as selective inhibitors for key disease pathways.